molecular formula C14H9F3N2O B14209605 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile CAS No. 833457-50-4

4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

Cat. No.: B14209605
CAS No.: 833457-50-4
M. Wt: 278.23 g/mol
InChI Key: NAERQVQYGDIBAQ-UHFFFAOYSA-N
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Description

4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a chemical compound that features a pyridine ring substituted with a trifluoromethoxyphenyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

833457-50-4

Molecular Formula

C14H9F3N2O

Molecular Weight

278.23 g/mol

IUPAC Name

4-methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile

InChI

InChI=1S/C14H9F3N2O/c1-9-5-11(8-18)19-13(6-9)10-3-2-4-12(7-10)20-14(15,16)17/h2-7H,1H3

InChI Key

NAERQVQYGDIBAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C2=CC(=CC=C2)OC(F)(F)F)C#N

Origin of Product

United States

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